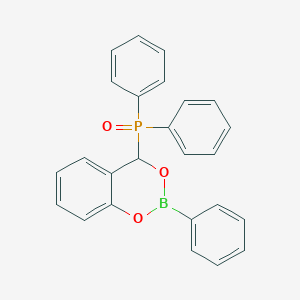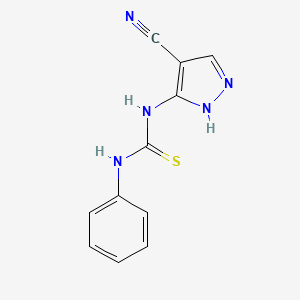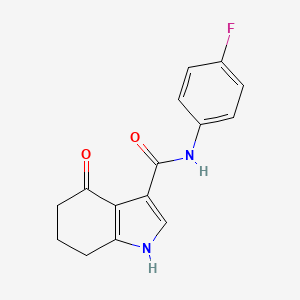![molecular formula C18H15N3O6 B14275255 2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]- CAS No. 173456-99-0](/img/structure/B14275255.png)
2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of the ethoxy and nitro groups further enhances its chemical reactivity and potential utility in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]- typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran core, followed by the introduction of the carboxamide group. The ethoxy and nitro groups are then added through nitration and etherification reactions, respectively. These reactions often require specific catalysts and controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzofuran core can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminobenzofuran-2-carboxamide: Shares the benzofuran core but lacks the ethoxy and nitro groups.
2-Benzofurancarboxamide: Similar structure but without the additional functional groups.
Uniqueness
2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both ethoxy and nitro groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
Propiedades
Número CAS |
173456-99-0 |
|---|---|
Fórmula molecular |
C18H15N3O6 |
Peso molecular |
369.3 g/mol |
Nombre IUPAC |
3-[(2-ethoxy-5-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H15N3O6/c1-2-26-13-8-7-10(21(24)25)9-12(13)18(23)20-15-11-5-3-4-6-14(11)27-16(15)17(19)22/h3-9H,2H2,1H3,(H2,19,22)(H,20,23) |
Clave InChI |
FEJBNDKKXQRLLW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


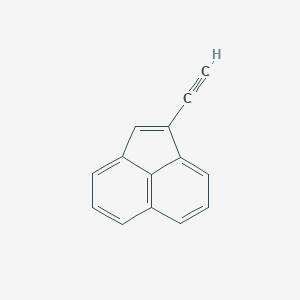
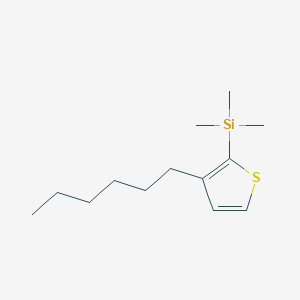
![Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)-](/img/structure/B14275212.png)
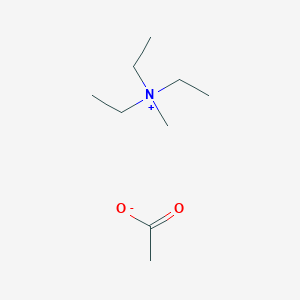
![1-{4-[(4-Ethylphenyl)methoxy]butyl}pyrene](/img/structure/B14275220.png)
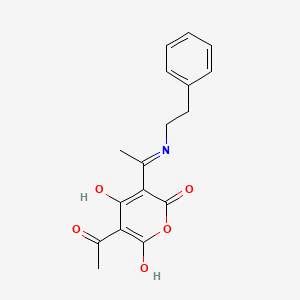
![N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B14275236.png)
![(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol](/img/structure/B14275239.png)
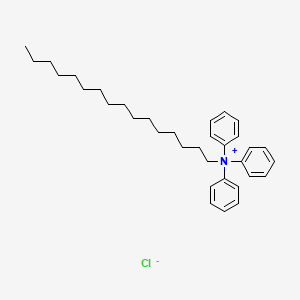
![[(Hex-3-en-3-yl)sulfanyl]benzene](/img/structure/B14275253.png)
![N-Dodecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14275262.png)
